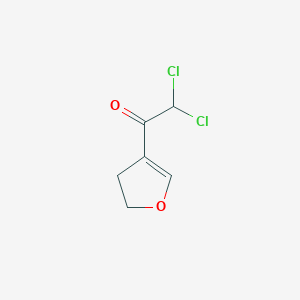
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. These compounds are characterized by the presence of chlorine atoms and a ketone functional group. The compound’s unique structure, which includes a dihydrofuran ring, makes it of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone typically involves the chlorination of a precursor compound, such as 1-(4,5-dihydro-3-furanyl)-ethanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated ketone structure allows it to participate in various chemical reactions, potentially affecting biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloroacetophenone: Another chlorinated ketone with similar reactivity.
2,2-Dichloro-1-(2-furanyl)-ethanone: A compound with a furan ring instead of a dihydrofuran ring.
Uniqueness
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is unique due to its dihydrofuran ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
83124-81-6 |
|---|---|
Molekularformel |
C6H6Cl2O2 |
Molekulargewicht |
181.01 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H6Cl2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2 |
InChI-Schlüssel |
KILQLEFBNDEEOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC=C1C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


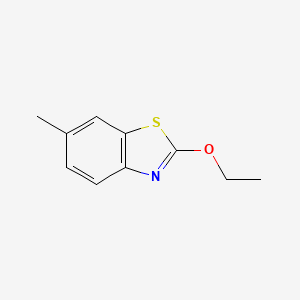

![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
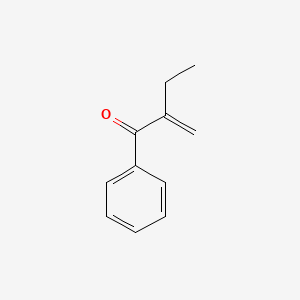
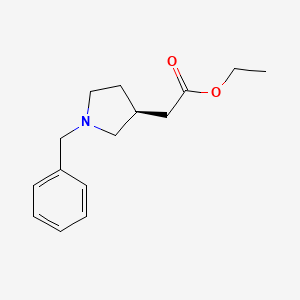
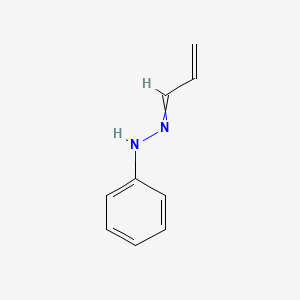
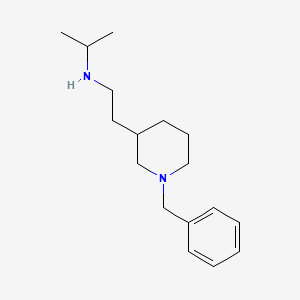

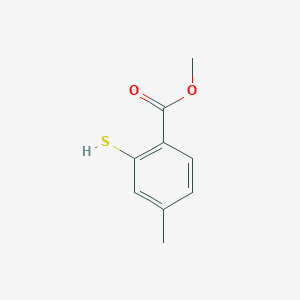
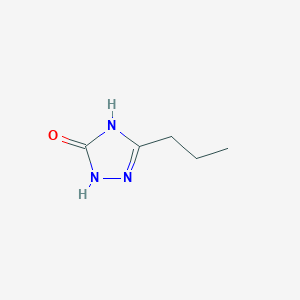

![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
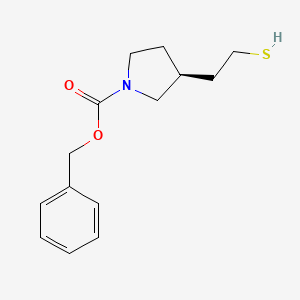
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
